1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C20H16FNO4 and its molecular weight is 353.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing upon recent studies and findings.
Synthesis
The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones typically involves a multicomponent reaction that yields high purity and good yields. A notable study demonstrated a successful synthetic route that resulted in a 92% success rate across 240 experiments, with yields ranging from 43% to 86% . The method is compatible with various substituents and conditions, making it a versatile approach for synthesizing derivatives with potential biological activity.
Antioxidant Properties
Compounds within the chromeno[2,3-c]pyrrole class have been noted for their antioxidant activity. For instance, certain derivatives exhibit significant free radical scavenging abilities, which can be beneficial in mitigating oxidative stress-related diseases . The presence of the dihydrochromene structure is believed to enhance these properties.
Anticancer Activity
Research indicates that derivatives of chromeno-pyrroles may possess anticancer properties. Specific analogs have shown efficacy in inhibiting cell proliferation in various cancer cell lines. For example, compounds similar to this compound have been reported to induce apoptosis in tumor cells by modulating apoptotic pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that certain pyrrole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds were reported between 3.12 µg/mL and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound may serve as a lead structure for developing new antibacterial agents.
Case Studies
- Anticancer Study : A study investigating the effects of various dihydrochromeno-pyrrole derivatives on cancer cell lines demonstrated that these compounds can significantly reduce cell viability through apoptosis induction mechanisms. The study highlighted the role of specific functional groups in enhancing anticancer activity .
- Antioxidant Evaluation : Another research effort focused on assessing the antioxidant capacity of synthesized chromeno-pyrrole derivatives using DPPH radical scavenging assays. Results indicated that compounds with hydroxyl substitutions showed improved antioxidant properties compared to their counterparts lacking such groups .
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-(3-hydroxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-13-6-3-5-12(11-13)17-16-18(24)14-7-1-2-8-15(14)26-19(16)20(25)22(17)9-4-10-23/h1-3,5-8,11,17,23H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKSXQGOWYXOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.